The Chemical Architecture of Pheophytin b: A Technical Guide
The Chemical Architecture of Pheophytin b: A Technical Guide
Introduction: Pheophytin b is a critical pigment in the photosynthetic machinery of higher plants and green algae, playing a pivotal role as an early electron acceptor in photosystem II (PSII).[1] Structurally, it is a derivative of chlorophyll (B73375) b, from which it is formed by the replacement of the central magnesium ion with two protons.[2][3] This demetalation process, which can occur naturally during senescence or be induced by weak acids, significantly alters the pigment's electronic and photophysical properties.[2] This technical guide provides an in-depth exploration of the chemical structure of pheophytin b, including its physicochemical properties, detailed experimental protocols for its study, and its functional role in photosynthesis.
Chemical Structure of Pheophytin b
Pheophytin b is a complex tetrapyrrole molecule with the chemical formula C₅₅H₇₂N₄O₆.[1][4] Its structure is characterized by a chlorin (B1196114) macrocycle, which is a large heterocyclic aromatic ring system composed of three pyrrole (B145914) rings and one pyrroline (B1223166) ring linked by methine bridges.[5] Attached to this macrocycle is a long, hydrophobic phytol (B49457) tail.
Key structural features include:
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Porphyrin Head: A chlorin ring system that acts as the chromophore, responsible for light absorption.
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Phytol Tail: A 20-carbon diterpene alcohol esterified to the propionic acid side chain at position C17 of the chlorin ring. This lipophilic tail anchors the molecule within the thylakoid membrane.
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Formyl Group: A defining feature of pheophytin b is the presence of a formyl group (-CHO) at the C7 position of the porphyrin ring, which distinguishes it from pheophytin a (which has a methyl group at this position).[6]
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Absence of Magnesium: Unlike chlorophylls, the central cavity of the porphyrin ring in pheophytin b contains two hydrogen atoms instead of a magnesium ion.[2]
The IUPAC name for pheophytin b is methyl (3R,12E,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.1⁵,⁸.1¹⁰,¹³.1¹⁵,¹⁸.0²,⁶]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaene-3-carboxylate.[4][7]
Caption: Chemical structure of pheophytin b.
Physicochemical Properties
The physicochemical properties of pheophytin b are summarized in the tables below.
Table 1: Molecular Identifiers and Properties
| Property | Value | Reference |
| Molecular Formula | C₅₅H₇₂N₄O₆ | [1][4] |
| Molecular Weight | 885.18 g/mol | [1] |
| Monoisotopic Mass | 884.545 g/mol | [7] |
| CAS Number | 3147-18-0 | [4] |
| Appearance | Dark bluish waxy pigment | [2] |
| Solubility | Practically insoluble in water | [7] |
Table 2: Spectroscopic Properties (UV-Vis Absorption)
| Solvent | Absorption Maxima (nm) | Reference |
| 100% Acetone (B3395972) | 434.5, 527.7, 599.9, 653.5 | [8] |
| Diethyl Ether | 434, 525, 599, 655 | [8] |
| HPLC Eluant | 436, 527, 600, 655 | [8] |
| Tetrahydrofuran | 435, 525, 599, 654 | [8] |
Table 3: Molar Extinction Coefficients
| Solvent | Wavelength (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Reference |
| Diethyl Ether | 655 | 3.73 x 10⁴ | [8] |
| 90% Acetone | 657 | 2.81 x 10⁴ | [8] |
Table 4: Fluorescence Properties
| Solvent | Excitation Maxima (nm) | Emission Maxima (nm) | Reference |
| Diethyl Ether | 434 | 661 | [8] |
| 100% Acetone | 432 | 659 | [8] |
Experimental Protocols
Extraction and Purification of Pheophytin b from Spinach
This protocol describes a general method for the extraction and separation of pigments, including pheophytin b, from spinach leaves.
Materials:
-
Fresh spinach leaves
-
Acetone (HPLC grade)
-
Petroleum ether (or hexane)
-
Deionized water
-
Anhydrous sodium sulfate
-
Blender
-
Buchner funnel and filter paper
-
Separatory funnel (1 L)
-
Rotary evaporator
-
HPLC system with a C18 column and a photodiode array (PDA) detector
Procedure:
-
Homogenization: Weigh approximately 10 g of fresh spinach leaves and blend them with 100 mL of 80% acetone in a blender until a fine slurry is obtained.[9]
-
Filtration: Filter the homogenate through a Buchner funnel to separate the solid debris from the liquid extract.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of petroleum ether and shake vigorously. Allow the layers to separate. The upper petroleum ether layer will contain the pigments.
-
Washing: Discard the lower aqueous layer. Wash the petroleum ether layer with deionized water to remove any remaining water-soluble impurities.
-
Drying: Transfer the pigment-containing petroleum ether layer to a flask and dry it with anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain a concentrated pigment extract.
-
HPLC Separation:
-
Dissolve the concentrated extract in a suitable solvent (e.g., acetone).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution program with a mobile phase consisting of two solvents, for example, Solvent A: methanol (B129727)/water/ammonium acetate (B1210297) and Solvent B: ethyl acetate.[9]
-
Monitor the elution of pigments using a PDA detector at wavelengths corresponding to the absorption maxima of pheophytin b (around 435 nm and 655 nm).
-
Collect the fraction corresponding to the pheophytin b peak for further analysis.
-
Spectroscopic Characterization
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the purified pheophytin b in a spectroscopic grade solvent (e.g., 100% acetone).
-
Record the absorption spectrum from 350 to 750 nm using a UV-Vis spectrophotometer.
-
Identify the characteristic Soret and Q-band absorption maxima.[8]
Mass Spectrometry (MS):
-
Prepare a sample of purified pheophytin b dissolved in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns, which can confirm the structure. A characteristic fragmentation is the loss of the phytol tail.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified and dried pheophytin b sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.
-
Key signals to identify include the downfield methine protons of the macrocycle and the characteristic signal for the formyl proton.[10]
Role in Photosystem II
Pheophytin b plays a crucial role as an intermediate electron carrier in the electron transport chain of Photosystem II.[1] Upon excitation of the PSII reaction center chlorophyll, P680, an electron is transferred to pheophytin, creating a charge-separated state, P680⁺Pheo⁻. This is a critical step in converting light energy into chemical energy. The reduced pheophytin then rapidly passes the electron to a quinone molecule, Qₐ.
Caption: Role of Pheophytin b in PSII.
References
- 1. Normal-phase HPLC separation of possible biosynthetic intermediates of pheophytin a and chlorophyll a' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 8. epic.awi.de [epic.awi.de]
- 9. Identification of Pheophytin a and Hydroxy Pheophytin a from Rang Chuet (Thunbergia laurifolia Linn.) as Potent NQO-1 Inducers in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ismar.org [ismar.org]
